1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3
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Overview
Description
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 is a deuterated derivative of 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester. This compound is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The nitro group at the 5-position and the ester functionality at the 2-position of the benzimidazole ring are key features that influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 typically involves a multi-step process:
Nitration: The starting material, 1-Methylbenzimidazole, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated product is then alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ester linkage.
Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through catalytic exchange reactions using deuterium oxide (D2O) or other deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, alcohols), bases (sodium hydroxide)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester
Substitution: Various substituted benzimidazole derivatives
Hydrolysis: 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid
Scientific Research Applications
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an intermediate in the synthesis of drugs, particularly those targeting cancer cells.
Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 exerts its effects is largely dependent on its chemical structure:
Molecular Targets: The nitro group can undergo bioreduction in cells, leading to the formation of reactive intermediates that can damage cellular components.
Pathways Involved: The compound may interfere with DNA synthesis and repair mechanisms, leading to cell death, particularly in rapidly dividing cells such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester: The non-deuterated version of the compound.
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester: A reduced form with an amino group instead of a nitro group.
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid: The hydrolyzed form without the ethyl ester group.
Uniqueness
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This deuterated compound is particularly valuable in research involving metabolic pathways and pharmacokinetics, as deuterium can alter the rate of metabolic reactions, providing a clearer understanding of the compound’s behavior in biological systems.
Properties
IUPAC Name |
ethyl 4-[5-nitro-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-21-14(18)6-4-5-13-15-11-9-10(17(19)20)7-8-12(11)16(13)2/h7-9H,3-6H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVBGSJZBDBEIF-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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